Vinyl dichloroacetate

Description

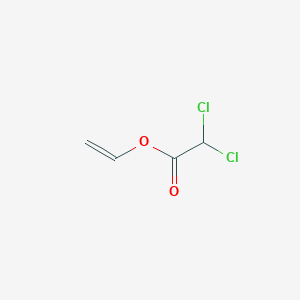

Vinyl dichloroacetate (CAS: 7561-04-8) is an organochlorine compound derived from dichloroacetic acid (DCA) and vinyl alcohol. Its molecular formula is C₄H₄Cl₂O₂, with a molecular weight of 154.94 g/mol. Structurally, it consists of a dichloroacetate group (Cl₂CHCOO−) esterified with a vinyl group (CH₂=CH−), making it a reactive ester due to the unsaturated vinyl moiety .

Properties

CAS No. |

7561-04-8 |

|---|---|

Molecular Formula |

C4H4Cl2O2 |

Molecular Weight |

154.98 g/mol |

IUPAC Name |

ethenyl 2,2-dichloroacetate |

InChI |

InChI=1S/C4H4Cl2O2/c1-2-8-4(7)3(5)6/h2-3H,1H2 |

InChI Key |

ZBCLTORTGNOIGM-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Vinyl dichloroacetate is used in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: VDC is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which vinyl dichloroacetate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: VDC can inhibit enzymes involved in metabolic pathways, such as pyruvate dehydrogenase kinase (PDK), which plays a role in cancer cell metabolism.

Pathways Involved: By inhibiting PDK, VDC can disrupt the metabolic processes in cancer cells, leading to their death.

Comparison with Similar Compounds

Structural Analogues

Vinyl dichloroacetate belongs to a family of dichloroacetate derivatives, including salts, esters, and the parent acid. Key structural analogs include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 7561-04-8 | C₄H₄Cl₂O₂ | 154.94 | Vinyl ester (CH₂=CH−) |

| Sodium dichloroacetate | 2156-56-1 | C₂HCl₂O₂Na | 150.93 | Sodium salt of DCA |

| Methyl dichloroacetate | 116-54-1 | C₃H₄Cl₂O₂ | 142.96 | Methyl ester (−CH₃) |

| Ethyl dichloroacetate | 535-15-9 | C₄H₆Cl₂O₂ | 156.99 | Ethyl ester (−CH₂CH₃) |

| Dichloroacetic acid | 79-43-6 | C₂H₂Cl₂O₂ | 128.94 | Parent carboxylic acid |

Key Differences :

- Vinyl vs. Alkyl Esters : The vinyl group introduces unsaturation, increasing reactivity (e.g., susceptibility to polymerization) compared to methyl or ethyl esters .

- Salts vs. Esters : Sodium dichloroacetate (Na-DCA) is ionic and water-soluble, whereas esters are typically lipophilic and volatile .

Physicochemical Properties

- Solubility : Esters like methyl/ethyl dichloroacetate are likely more lipid-soluble than Na-DCA, enhancing membrane permeability.

- Stability : Vinyl esters are prone to hydrolysis, releasing dichloroacetic acid and vinyl alcohol (tautomerizing to acetaldehyde) .

Key Findings :

- Na-DCA exhibits higher acute toxicity (lower LD₅₀) than dichloroacetic acid, likely due to enhanced bioavailability .

Pharmacological Insights :

- Na-DCA inhibits pyruvate dehydrogenase kinase (PDK), shifting cancer cell metabolism from glycolysis to oxidative phosphorylation, promoting apoptosis in glioblastoma .

- Esters may act as prodrugs, requiring hydrolysis to release bioactive DCA .

Metabolic and Pharmacological Effects

- Na-DCA : Activates pyruvate dehydrogenase (PDH), increasing glucose oxidation and reducing lactate levels. Chronic use causes mitochondrial dysfunction and neuropathy .

- This compound: Limited data, but hydrolysis to DCA could mimic Na-DCA’s effects. Acetaldehyde (from vinyl alcohol) adds hepatotoxicity risks .

Comparative Efficacy in Cancer Models :

Chemical Reactions Analysis

Esterification with Poly(Vinyl Alcohol)

The most documented reaction involves the esterification of poly(vinyl alcohol) (PVOH) with dichloroacetic acid (DCAA) to form poly(vinyl alcohol-co-vinyl dichloroacetate) . This green synthesis avoids solvents or catalysts and proceeds via direct heating:

-

Reaction Conditions : PVOH and DCAA are mixed at 80–100°C for 2–4 hours .

-

Mechanism : Hydroxyl groups on PVOH react with DCAA, replacing -OH with dichloroacetate ester groups (-O-CO-CCl₂H).

-

Outcome :

Table 1: Key Properties of PVOH-DCAA Copolymer

| Property | PVOH | PVOH-DCAA Copolymer |

|---|---|---|

| Solubility in Water | Soluble | Insoluble |

| Solubility in Acetone | Insoluble | Soluble |

| Flame Retardancy (LOI*) | 19–22% | 27–30% |

| *Limiting Oxygen Index |

Thermal Decomposition

At elevated temperatures (>150°C), vinyl dichloroacetate derivatives release toxic gases:

-

Safety Note : Decomposition occurs during prolonged heating, necessitating controlled environments for industrial use .

Biological Interactions

Though not directly studied for this compound, its metabolite dichloroacetic acid (DCAA) exhibits mitochondrial modulation:

-

Mechanism : DCAA inhibits pyruvate dehydrogenase kinase (PDK), shifting cells toward oxidative phosphorylation .

-

Toxicity Profile : Chronic DCAA exposure correlates with hepatotoxicity and carcinogenicity in rodents .

Synthetic Routes to Dichloroacetic Acid (Precursor)

DCAA, a precursor to this compound, is synthesized via:

-

Trichloroethylene Oxidation :

-

Hydrolysis of Dichloroacetyl Chloride :

Industrial production uses palladium-catalyzed dechlorination of trichloroacetic acid .

Research Gaps and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.